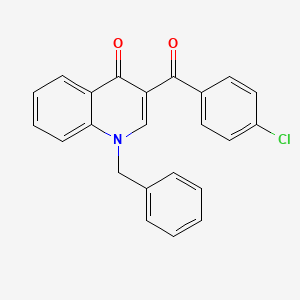
1-benzyl-3-(4-chlorobenzoyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-(4-chlorobenzoyl)quinolin-4(1H)-one is a synthetic compound that belongs to the family of quinoline derivatives. It has been extensively studied for its potential use in various scientific research applications. In
Applications De Recherche Scientifique
Quinoxaline Derivatives for Pharmaceutical Applications : Quinoxaline derivatives like 1-benzyl-3-(4-chlorobenzoyl)quinolin-4(1H)-one show promise in pharmaceutical applications due to their structural properties. The synthesis and properties of similar compounds, such as isoxazolequinoxaline derivatives, have been explored for potential anti-cancer applications. These derivatives have been synthesized and characterized through techniques like X-ray diffraction, NMR, and LC-MS spectra. Docking studies have predicted their potential as anti-cancer agents against specific proteins (Abad et al., 2021).
Fluorescein-based Dyes for Biological Sensing : Quinoline derivatives have been utilized in the development of fluorescein-based dyes for sensing biological Zn(II). Compounds like QZ1 and QZ2, which are derivatized with 8-aminoquinoline, demonstrate significant fluorescence enhancements upon Zn(II) coordination, making them useful in biological and medical research (Nolan et al., 2005).
Synthesis of Angular Tetracyclic Compounds for Enzymatic Enhancement : Another application is seen in the synthesis of angular tetracyclic thieno and thiopyrano[3,2- c ]benzo[ h ]quinolinones, which have been found to enhance the activity of enzymes like α-amylase. These compounds, derived from quinolinone structures, can significantly increase the production of α-D-glucose, suggesting potential use in biochemical research (Abass, 2007).
Coordination Chemistry for Metal Interaction Studies : The adaptable coordination chemistry of related compounds like 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine towards metals like zinc and mercury has been investigated. This research highlights the versatility of quinoline derivatives in forming different environments for metal centers, useful in inorganic and coordination chemistry (Ardizzoia et al., 2010).
Regioselective Nucleophilic Substitution in Chemical Synthesis : Quinolinones have been studied for their regioselective nucleophilic substitution properties. This research is valuable in the field of organic synthesis, providing insights into the reactions and derivatizations of quinolinone compounds (Ismail & Abass, 2001).
Propriétés
IUPAC Name |
1-benzyl-3-(4-chlorobenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-18-12-10-17(11-13-18)22(26)20-15-25(14-16-6-2-1-3-7-16)21-9-5-4-8-19(21)23(20)27/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCVWEQBPKZPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4-chlorobenzoyl)quinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2971794.png)
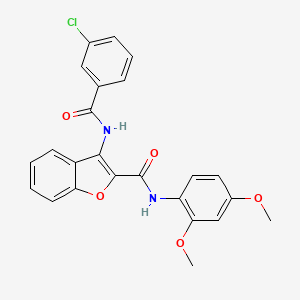
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide](/img/structure/B2971798.png)
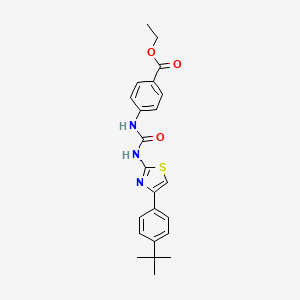

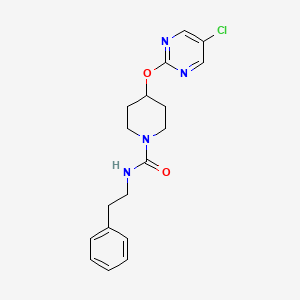
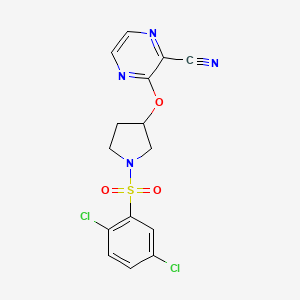
![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2971807.png)
![N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2971810.png)
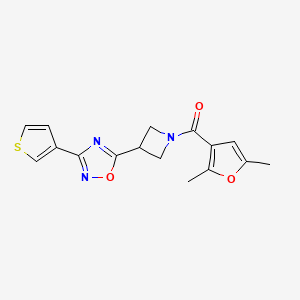
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B2971812.png)
![N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971814.png)
![2-(1H-indol-3-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone](/img/structure/B2971815.png)
![N-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2971816.png)